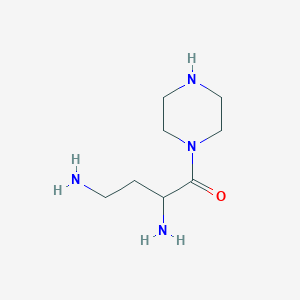
2,4-Diamino-1-(piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is a nitrogen-containing heterocyclic compound It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reductive cyclization of an aldehyde intermediate, which can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, amination, and multicomponent reactions are often employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperidine Derivatives: These compounds share a similar piperazine ring structure and are used in various pharmaceutical applications.
Uniqueness
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is unique due to its specific structure and the presence of both a piperazine ring and a butane-1,3-diamine moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
620947-80-0 |
|---|---|
Molecular Formula |
C8H18N4O |
Molecular Weight |
186.26 g/mol |
IUPAC Name |
2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2 |
InChI Key |
WRBYJQJHVAKNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















